molecular formula C22H21FO8 B1247470 2-Fluoropodophyllotoxin

2-Fluoropodophyllotoxin

Cat. No.: B1247470
M. Wt: 432.4 g/mol
InChI Key: RZEPSVUNUYUBJW-JQJYPRBLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoropodophyllotoxin, also known as this compound, is a useful research compound. Its molecular formula is C22H21FO8 and its molecular weight is 432.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Mechanism of Action

The antitumor efficacy of 2-fluoropodophyllotoxin is primarily attributed to its ability to inhibit topoisomerase II and disrupt microtubule dynamics. Studies have shown that fluorinated derivatives exhibit improved cytotoxicity compared to their non-fluorinated counterparts. For instance, the introduction of fluorine enhances the binding affinity to target proteins involved in cancer cell proliferation and survival pathways. This effect is particularly pronounced in the induction of apoptosis through the mitochondrial pathway, marked by an increase in caspase-9 expression in HeLa cells .

Cytotoxicity Studies

Recent research indicates that this compound demonstrates significantly lower IC50 values than traditional podophyllotoxin derivatives. In comparative studies, this compound exhibited IC50 values ranging from 1.52 μM to 5.0 μM across various cancer cell lines, showcasing its potent antitumor effects . The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner, further establishing its role as a promising anticancer agent .

Case Studies

Study on Fluoride-Containing Podophyllum Derivatives

A comprehensive study published in Nature investigated various halogen-substituted podophyllum derivatives, including this compound. The findings revealed that fluoride substitution significantly enhanced the cytotoxicity against cancer cells while reducing toxicity to normal cells. The study highlighted the effectiveness of these derivatives in inducing apoptosis and inhibiting tumor growth through various molecular mechanisms, including modulation of cell cycle regulators and apoptotic pathways .

Podophyllotoxin-Coumarin Conjugates

Another significant case study explored podophyllotoxin-coumarin conjugates that included this compound. These conjugates displayed remarkable antiproliferative activity against gastric cancer cell lines (MKN-45 and BGC-823), with IC50 values as low as 0.20 µM. The study demonstrated that these compounds could effectively block cell cycle progression and enhance apoptotic signaling pathways, reinforcing the therapeutic potential of fluorinated podophyllum derivatives in oncology .

Comparative Data Table

CompoundIC50 Value (µM)Cell LineMechanism of Action
This compound1.52HeLaInduces apoptosis via mitochondrial pathway
Podophyllotoxin59.35HeLaTopoisomerase II inhibition
Podophyllotoxin-Coumarin Conjugate0.20BGC-823Cell cycle arrest at G2 phase
Halogenated Derivative (Cl)5.92HeLaReduced cytotoxicity compared to F derivative

Properties

Molecular Formula

C22H21FO8

Molecular Weight

432.4 g/mol

IUPAC Name

(5R,5aS,8aR,9R)-5a-fluoro-9-hydroxy-5-(3,4,5-trimethoxyphenyl)-5,8,8a,9-tetrahydro-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

InChI

InChI=1S/C22H21FO8/c1-26-16-4-10(5-17(27-2)20(16)28-3)18-11-6-14-15(31-9-30-14)7-12(11)19(24)13-8-29-21(25)22(13,18)23/h4-7,13,18-19,24H,8-9H2,1-3H3/t13-,18-,19+,22-/m1/s1

InChI Key

RZEPSVUNUYUBJW-JQJYPRBLSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]2C3=CC4=C(C=C3[C@@H]([C@@H]5[C@@]2(C(=O)OC5)F)O)OCO4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=CC4=C(C=C3C(C5C2(C(=O)OC5)F)O)OCO4

Synonyms

2-fluoropodophyllotoxin

Origin of Product

United States

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